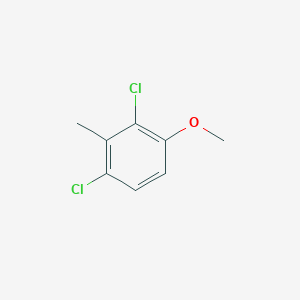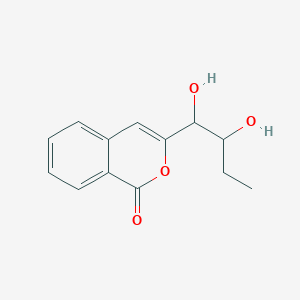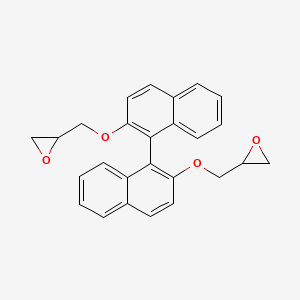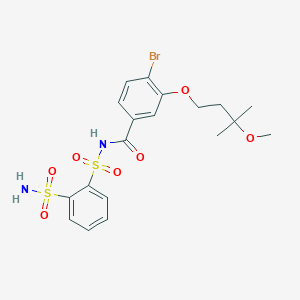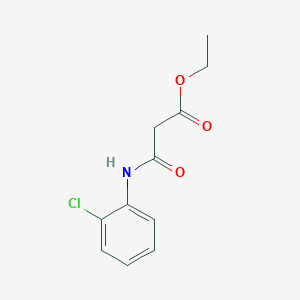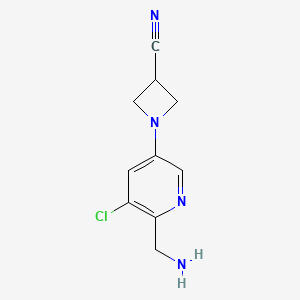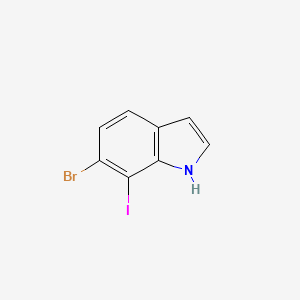
6-Bromo-7-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoindole is then subjected to iodination at the 7-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the halogenating agents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indoles, while oxidation or reduction can lead to different functionalized indole derivatives.
Applications De Recherche Scientifique
6-Bromo-7-iodo-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used to study the biological activity of halogenated indoles and their interactions with biological targets.
Medicine: Halogenated indoles, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. For example, halogenated indoles have been shown to inhibit certain enzymes or modulate receptor activity, contributing to their therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-indole: A simpler halogenated indole with only a bromine atom at the 6-position.
7-Iodo-1H-indole: An indole derivative with an iodine atom at the 7-position.
6,7-Dibromo-1H-indole: An indole derivative with bromine atoms at both the 6- and 7-positions.
Uniqueness
6-Bromo-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
115666-48-3 |
|---|---|
Formule moléculaire |
C8H5BrIN |
Poids moléculaire |
321.94 g/mol |
Nom IUPAC |
6-bromo-7-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |
Clé InChI |
GWUHRUTWRRUMKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CN2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

